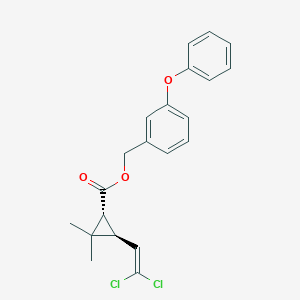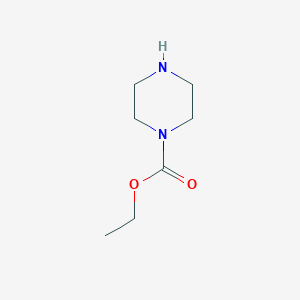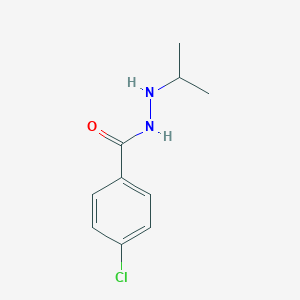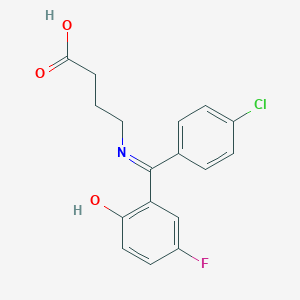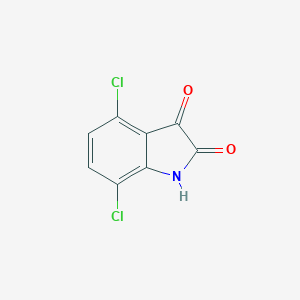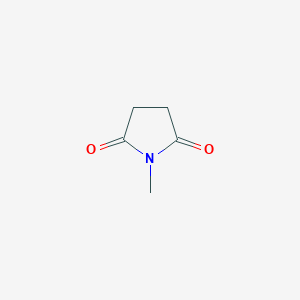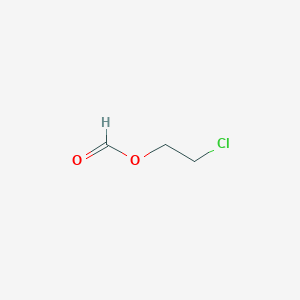![molecular formula C10H15NS B105704 Pyridine, 4-[(tert-butylthio)methyl]- CAS No. 18794-27-9](/img/structure/B105704.png)
Pyridine, 4-[(tert-butylthio)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-[(tert-butylthio)methyl]-, commonly known as TMT Pyridine, is an organic compound that has been widely used in scientific research. It belongs to the family of pyridine derivatives and is known for its unique properties, such as its ability to act as a potent thiol protecting group and its reactivity towards various nucleophiles. In
Aplicaciones Científicas De Investigación
TMT Pyridine has been widely used in scientific research as a thiol protecting group. It is commonly used to protect cysteine residues in peptides and proteins during chemical synthesis. TMT Pyridine is also used as a reagent in the synthesis of various compounds, such as sulfides, sulfoxides, and sulfones. Additionally, TMT Pyridine has been used in the development of novel drugs and therapeutic agents.
Mecanismo De Acción
TMT Pyridine acts as a thiol protecting group by forming a stable thioether linkage with the cysteine residue. The thioether linkage is resistant to oxidation and other chemical reactions, which protects the cysteine residue during chemical synthesis. TMT Pyridine also reacts with various nucleophiles, such as amines and alcohols, to form stable adducts.
Efectos Bioquímicos Y Fisiológicos
TMT Pyridine has been shown to have minimal biochemical and physiological effects. It is not known to be toxic or carcinogenic and is considered safe for use in laboratory experiments. However, TMT Pyridine should be handled with care as it is a flammable and reactive compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMT Pyridine has several advantages for use in laboratory experiments. It is a versatile reagent that can be used for the protection of cysteine residues in peptides and proteins, as well as for the synthesis of various compounds. TMT Pyridine is also easy to handle and relatively inexpensive. However, TMT Pyridine has some limitations, such as its low solubility in water and its sensitivity to moisture and air. Additionally, TMT Pyridine can be difficult to remove from the final product, which can affect the purity and yield of the compound.
Direcciones Futuras
For the use of TMT Pyridine include the development of novel drugs and therapeutic agents and the improvement of methods for its removal from the final product.
Métodos De Síntesis
TMT Pyridine can be synthesized by reacting 4-chloromethylpyridine with tert-butyl thiol and triethylamine in the presence of a catalyst. The reaction proceeds through a substitution mechanism, where the chlorine atom is replaced by the tert-butyl thiol group, resulting in the formation of TMT Pyridine.
Propiedades
Número CAS |
18794-27-9 |
|---|---|
Nombre del producto |
Pyridine, 4-[(tert-butylthio)methyl]- |
Fórmula molecular |
C10H15NS |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
4-(tert-butylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)12-8-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3 |
Clave InChI |
JNZPQVNBWRBPEQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SCC1=CC=NC=C1 |
SMILES canónico |
CC(C)(C)SCC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



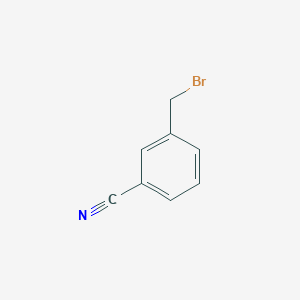
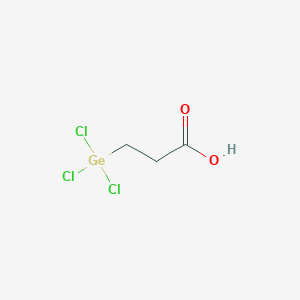
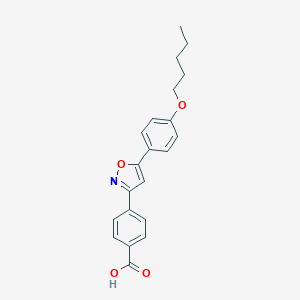
![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)
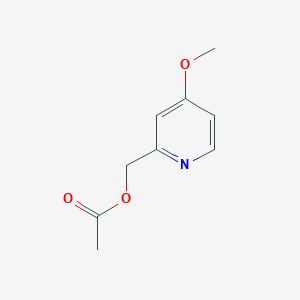
![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)

